Cas no 2624129-98-0 (3-(Methoxymethyl)azetidine-3-carbonitrile hydrochloride)
3-(Methoxymethyl)azetidine-3-carbonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride
- 2624129-98-0
- EN300-27736727
- 3-(Methoxymethyl)azetidine-3-carbonitrile hydrochloride
-
- MDL: MFCD33550494
- Inchi: 1S/C6H10N2O.ClH/c1-9-5-6(2-7)3-8-4-6;/h8H,3-5H2,1H3;1H
- InChI Key: NFAOFTRDKYOFTQ-UHFFFAOYSA-N
- SMILES: Cl.O(C)CC1(C#N)CNC1
Computed Properties
- Exact Mass: 162.0559907g/mol
- Monoisotopic Mass: 162.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45Ų
3-(Methoxymethyl)azetidine-3-carbonitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27736727-0.05g |
3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride |
2624129-98-0 | 95% | 0.05g |
$162.0 | 2023-09-10 | |
| Enamine | EN300-27736727-0.1g |
3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride |
2624129-98-0 | 95% | 0.1g |
$241.0 | 2023-09-10 | |
| Enamine | EN300-27736727-0.25g |
3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride |
2624129-98-0 | 95% | 0.25g |
$347.0 | 2023-09-10 | |
| Enamine | EN300-27736727-0.5g |
3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride |
2624129-98-0 | 95% | 0.5g |
$546.0 | 2023-09-10 | |
| Enamine | EN300-27736727-1.0g |
3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride |
2624129-98-0 | 95% | 1g |
$699.0 | 2023-05-25 | |
| Enamine | EN300-27736727-2.5g |
3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride |
2624129-98-0 | 95% | 2.5g |
$1370.0 | 2023-09-10 | |
| Enamine | EN300-27736727-5.0g |
3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride |
2624129-98-0 | 95% | 5g |
$2028.0 | 2023-05-25 | |
| Enamine | EN300-27736727-10.0g |
3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride |
2624129-98-0 | 95% | 10g |
$3007.0 | 2023-05-25 | |
| Enamine | EN300-27736727-1g |
3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride |
2624129-98-0 | 95% | 1g |
$699.0 | 2023-09-10 | |
| Enamine | EN300-27736727-5g |
3-(methoxymethyl)azetidine-3-carbonitrile hydrochloride |
2624129-98-0 | 95% | 5g |
$2028.0 | 2023-09-10 |
3-(Methoxymethyl)azetidine-3-carbonitrile hydrochloride Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 3-(Methoxymethyl)azetidine-3-carbonitrile hydrochloride
Introduction to 3-(Methoxymethyl)azetidine-3-carbonitrile hydrochloride (CAS No. 2624129-98-0)
3-(Methoxymethyl)azetidine-3-carbonitrile hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2624129-98-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class of heterocyclic structures, which are known for their versatile applications in drug development due to their unique ring architecture and reactivity. The presence of both a methoxymethyl group and a cyano functional group at the 3-position of the azetidine ring introduces a rich chemical space for further functionalization and biological exploration.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, making it more amenable for various biochemical assays and pharmaceutical formulations. This property is particularly valuable in drug discovery pipelines where solubility is a critical factor for oral bioavailability and intravenous administration. The compound’s structure also incorporates a nitrile group, which is a well-known pharmacophore in medicinal chemistry, often contributing to bioactivity through hydrogen bonding interactions with biological targets.
In recent years, there has been growing interest in azetidine derivatives as potential therapeutic agents. The flexibility of the azetidine ring allows for the development of compounds with tailored physicochemical properties, making them suitable for targeting a wide range of biological processes. Specifically, 3-(Methoxymethyl)azetidine-3-carbonitrile hydrochloride has been explored in several preclinical studies for its potential role in modulating enzyme activity and receptor binding. Its unique structural features make it an attractive scaffold for designing molecules that can interact with biological macromolecules in novel ways.
One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The methoxymethyl group can be further modified through various chemical reactions, such as nucleophilic substitution or condensation reactions, to introduce additional functional groups or linkages. This modular approach allows researchers to systematically explore different pharmacological profiles by appending specific side chains or substituents. Such modifications are crucial for optimizing drug candidates for efficacy and minimizing off-target effects.
The cyano group at the 3-position of the azetidine ring not only contributes to the compound’s overall reactivity but also serves as an anchor point for further chemical derivatization. In particular, the nitrile group can be hydrolyzed to form a carboxylic acid under appropriate conditions, expanding the range of possible functional derivatives. This adaptability makes 3-(Methoxymethyl)azetidine-3-carbonitrile hydrochloride a valuable intermediate in synthetic chemistry, enabling the rapid assembly of complex molecular architectures.
Recent advancements in computational chemistry have further enhanced the understanding of how this compound might interact with biological targets. Molecular modeling studies suggest that the rigid azetidine core can effectively occupy binding pockets in enzymes and receptors, while the polar functional groups engage in specific hydrogen bonding networks. These insights have guided the design of analogs with improved binding affinities and selectivity profiles.
Moreover, the pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Azetidine derivatives, including 3-(Methoxymethyl)azetidine-3-carbonitrile hydrochloride, have shown promise in treating various diseases by modulating key biological pathways. For instance, some studies have indicated that azetidine-based molecules may exhibit inhibitory effects on certain kinases or proteases implicated in cancer progression. The structural features of this compound make it a compelling candidate for further investigation in oncology research.
The synthesis of 3-(Methoxymethyl)azetidine-3-carbonitrile hydrochloride involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include cyclization reactions to form the azetidine ring, followed by functional group interconversions to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings and derivative libraries construction.
In conclusion, 3-(Methoxymethyl)azetidine-3-carbonitrile hydrochloride (CAS No. 2624129-98-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its versatility as a scaffold for drug discovery, coupled with its favorable physicochemical properties, positions it as a valuable asset in modern medicinal research. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in developing novel treatments for human diseases.
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